

# Physical and chemical properties of 1H-Pyrrole-3-carbonitrile

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## Compound of Interest

Compound Name: **1H-Pyrrole-3-carbonitrile**

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## An In-depth Technical Guide to 1H-Pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1H-Pyrrole-3-carbonitrile** (CAS No. 7126-38-7). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental protocols, and relevant biological context. Information on its molecular structure, physicochemical properties, spectral data, and reactivity is presented. Furthermore, this guide discusses the synthesis and purification of pyrrole-carbonitriles and the involvement of its derivatives in relevant biological signaling pathways.

## Introduction

**1H-Pyrrole-3-carbonitrile** is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitrile group at the 3-position. The pyrrole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the electron-withdrawing nitrile group significantly influences the chemical reactivity and physical properties of the pyrrole ring, making it a valuable building block in medicinal

chemistry and materials science. This guide aims to consolidate the available technical information on **1H-Pyrrole-3-carbonitrile** to facilitate its application in research and development.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **1H-Pyrrole-3-carbonitrile** is presented below. It is important to note that while data for the parent compound is provided where available, some properties are extrapolated from substituted derivatives due to a lack of specific experimental data for the unsubstituted molecule.

### Tabulated Physical Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub>	PubChem CID 564206[1]
Molecular Weight	92.10 g/mol	PubChem CID 564206[1]
Appearance	Solid (Predicted)	Bouling Chemical Co., Limited[2]
Melting Point	179 - 180 °C (for 4-(2,2-Difluoro-1,3-Benzodioxol-4-Yl)-derivative)	Bouling Chemical Co., Limited[2]
Boiling Point	416.4 °C at 760 mmHg (Predicted for a derivative)	Bouling Chemical Co., Limited[2]
Solubility	Soluble in DMSO, slightly soluble in DMF and Methanol (for a derivative)	Bouling Chemical Co., Limited[2]

### Tabulated Chemical Properties

Property	Value	Source
IUPAC Name	1H-pyrrole-3-carbonitrile	PubChem CID 564206[1]
CAS Number	7126-38-7	PubChem CID 564206[1]
XLogP3-AA	0.4	PubChem CID 564206
Hydrogen Bond Donor Count	1	PubChem CID 564206
Hydrogen Bond Acceptor Count	1	PubChem CID 564206
Topological Polar Surface Area	39.6 Å <sup>2</sup>	PubChem CID 564206
pKa	12.46 ± 0.20 (Predicted for a derivative)	Bouling Chemical Co., Limited[2]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **1H-Pyrrole-3-carbonitrile**. While a complete set of experimental spectra for the unsubstituted compound is not readily available in the public domain, this section provides expected spectral characteristics based on the analysis of the parent pyrrole molecule and its derivatives.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1H-Pyrrole-3-carbonitrile** is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The electron-withdrawing nitrile group will deshield the adjacent protons.

Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>):

- H2: ~7.0-7.2 ppm (doublet of doublets)
- H4: ~6.8-7.0 ppm (triplet)
- H5: ~6.4-6.6 ppm (triplet)

- N-H: A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrile group (C3) and the nitrile carbon itself will have characteristic chemical shifts.

Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>):

- C2: ~120 ppm
- C3: ~100 ppm
- C4: ~115 ppm
- C5: ~110 ppm
- CN: ~118 ppm

## Infrared (IR) Spectroscopy

The IR spectrum of **1H-Pyrrole-3-carbonitrile** will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

- N-H stretch: A broad band in the region of 3200-3400 cm<sup>-1</sup>[3].
- C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm<sup>-1</sup>[4].
- C-H stretch (aromatic): Peaks above 3000 cm<sup>-1</sup>.
- C=C stretch (aromatic): Bands in the 1400-1600 cm<sup>-1</sup> region.

## Mass Spectrometry

In mass spectrometry, **1H-Pyrrole-3-carbonitrile** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole ring and the presence of the nitrile group.

Expected Mass Spectrum Data:

- Molecular Ion ( $M^+$ ):  $m/z = 92$
- Key Fragmentation Pathways: Loss of HCN ( $m/z = 65$ ), and other fragments resulting from the cleavage of the pyrrole ring.

## Reactivity and Stability

The reactivity of **1H-Pyrrole-3-carbonitrile** is dictated by the aromatic pyrrole ring and the electron-withdrawing nitrile group.

- Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic attack, primarily at the C2 and C5 positions due to the stabilization of the intermediate carbocation<sup>[5][6]</sup>. However, the electron-withdrawing nature of the nitrile group at the C3 position deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole.
- Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions, although this may require activation.
- Acidity of N-H: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases.
- Stability: The compound is expected to be stable under standard laboratory conditions. However, like many pyrroles, it may be sensitive to strong acids, which can induce polymerization<sup>[5]</sup>. Thermal decomposition of polypyrrrole has been studied, indicating degradation at high temperatures<sup>[7]</sup>.

## Experimental Protocols

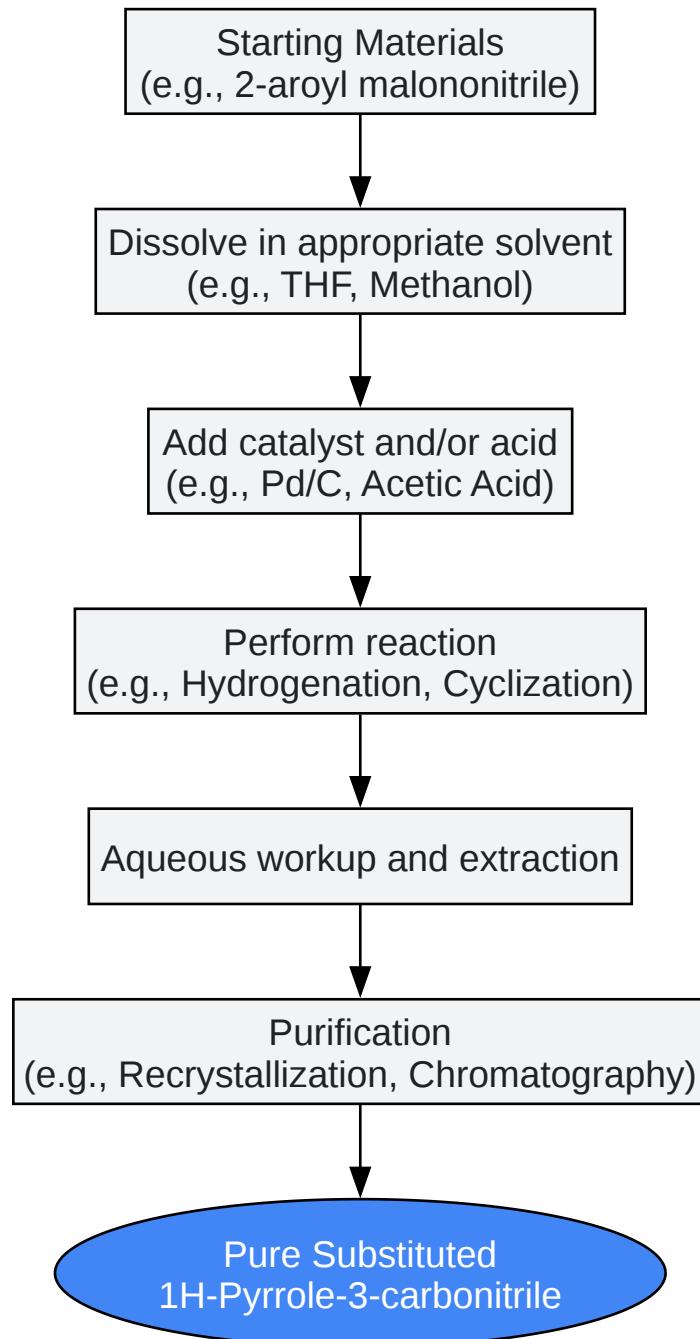
Detailed experimental protocols for the synthesis and purification of substituted **1H-pyrrole-3-carbonitriles** have been reported. Below is a generalized workflow based on common

synthetic strategies.

## General Synthesis Workflow

A common route to substituted pyrrole-3-carbonitriles involves the cyclization of  $\alpha,\beta$ -dicyano ketones or related precursors. One-pot synthesis methods are often employed to improve efficiency[8].

## General Synthesis Workflow for Substituted 1H-Pyrrole-3-carbonitriles

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Caption: General workflow for the synthesis of substituted **1H-pyrrole-3-carbonitriles**.

## Purification Protocol: Recrystallization

A common method for the purification of solid organic compounds like pyrrole derivatives is recrystallization.

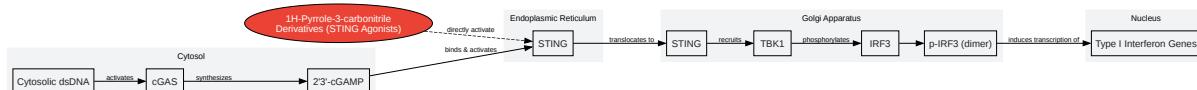
- **Dissolution:** Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).
- **Hot Filtration (optional):** If insoluble impurities are present, filter the hot solution.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent.
- **Drying:** Dry the purified crystals under vacuum.

## Biological Activity and Signaling Pathways

While **1H-Pyrrole-3-carbonitrile** itself has not been extensively studied for its biological activity, its derivatives have emerged as potent modulators of the cGAS-STING signaling pathway[9][10].

## The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage[11]. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.

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Caption: The cGAS-STING signaling pathway and the role of **1H-pyrrole-3-carbonitrile** derivatives.

Derivatives of **1H-pyrrole-3-carbonitrile** have been identified as small-molecule STING agonists[9][10]. These compounds can directly bind to and activate STING, mimicking the effect of its natural ligand, 2'3'-cGAMP. This activation triggers the downstream signaling cascade, leading to the production of type I interferons and the induction of an immune response. This makes these derivatives promising candidates for the development of novel cancer immunotherapies and adjuvants for vaccines.

## Conclusion

**1H-Pyrrole-3-carbonitrile** is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, spectral characteristics, and reactivity. While experimental data for the unsubstituted parent compound is limited in some areas, the information gathered from its derivatives provides valuable insights. The role of **1H-pyrrole-3-carbonitrile** derivatives as modulators of the cGAS-STING pathway highlights the importance of this scaffold in the development of novel therapeutics. Further research into the properties and applications of the parent compound and its derivatives is warranted.

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- To cite this document: BenchChem. [Physical and chemical properties of 1H-Pyrrole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296708#physical-and-chemical-properties-of-1h-pyrrole-3-carbonitrile>

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